

Assessing Microtubule Dynamics with CRT0105950: Application Notes and Protocols

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Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816

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Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2.^{[1][2]} These kinases are crucial regulators of cytoskeletal dynamics, influencing both actin and microtubule networks.^[2] By inhibiting LIMK, **CRT0105950** disrupts the phosphorylation of its key substrate, cofilin, an actin-depolymerizing factor.^{[2][3]} This inhibition leads to downstream effects on the microtubule cytoskeleton, including the disruption of mitotic microtubule organization and an increase in microtubule stability, as evidenced by increased α -tubulin acetylation.^{[2][3]} These characteristics make **CRT0105950** a valuable tool for investigating the intricate role of LIMK in microtubule dynamics and its potential as a therapeutic agent in diseases characterized by aberrant cell proliferation and migration, such as cancer.^{[2][3][4]}

This document provides detailed protocols and application notes for utilizing **CRT0105950** to assess its effects on microtubule dynamics in cultured cells.

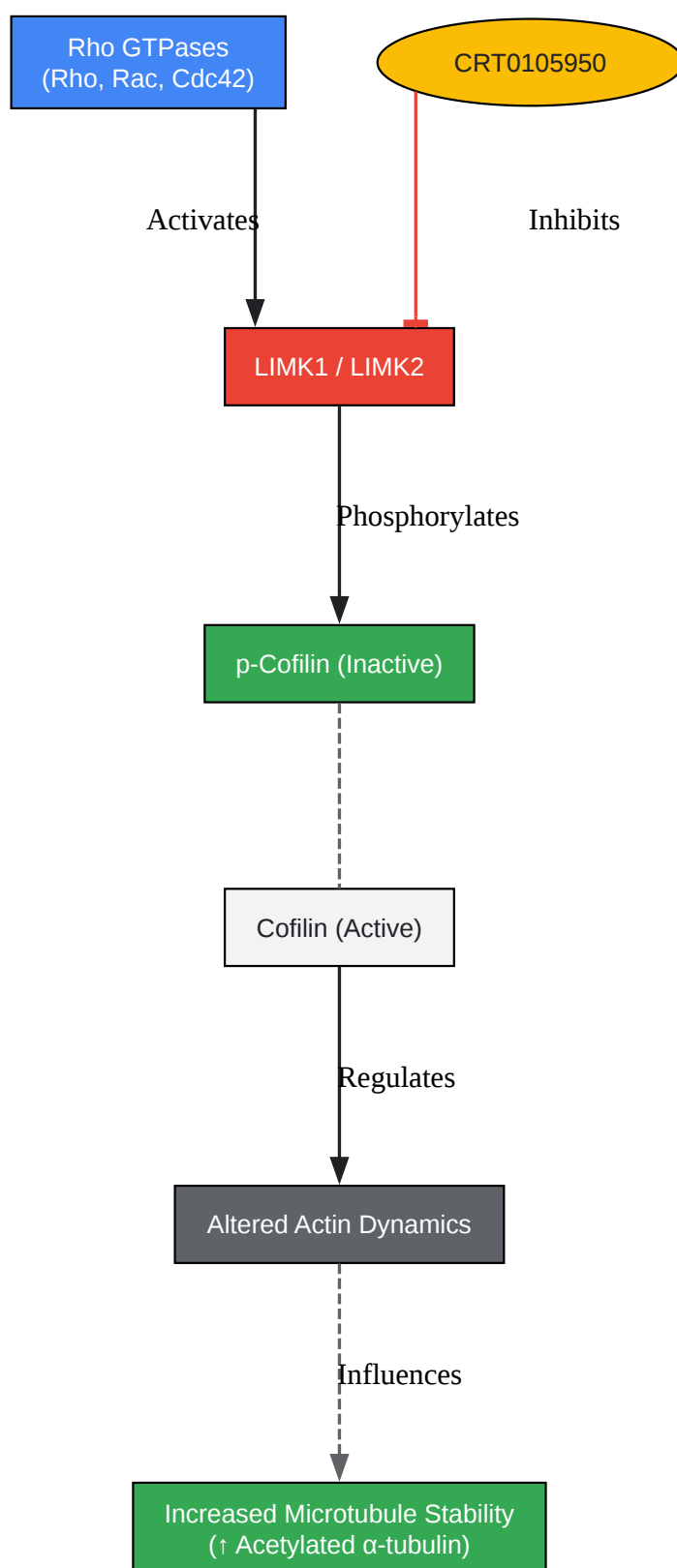
Data Presentation

Quantitative Analysis of CRT0105950 Activity

Parameter	Value	Cell Line(s)	Reference
IC50 (LIMK1)	0.3 nM	In vitro enzyme assay	[1]
IC50 (LIMK2)	1 nM	In vitro enzyme assay	[1]
EC50 (p-Cofilin Inhibition)	~2x less potent than LIMKi	MCF7	[3]
Cell Viability (EC50)	Varies by cell line (see original publication for details)	656 cancer cell lines	[3][4]
α -Tubulin Acetylation	Dose-dependent increase	A549, MDAMB231	[3]
Inhibition of Invasion	Significant inhibition at 3 μ M	MDAMB231	[3]

Signaling Pathway

The signaling pathway illustrates the mechanism by which **CRT0105950** impacts microtubule dynamics. Upstream signals, such as those from Rho GTPases (Rho, Rac, and Cdc42), activate LIMK1 and LIMK2.[5][6][7][8] Activated LIMK then phosphorylates and inactivates cofilin. **CRT0105950** directly inhibits LIMK, preventing cofilin phosphorylation. This leads to alterations in actin dynamics and, through a less direct mechanism, results in increased microtubule stability, characterized by an increase in acetylated α -tubulin.



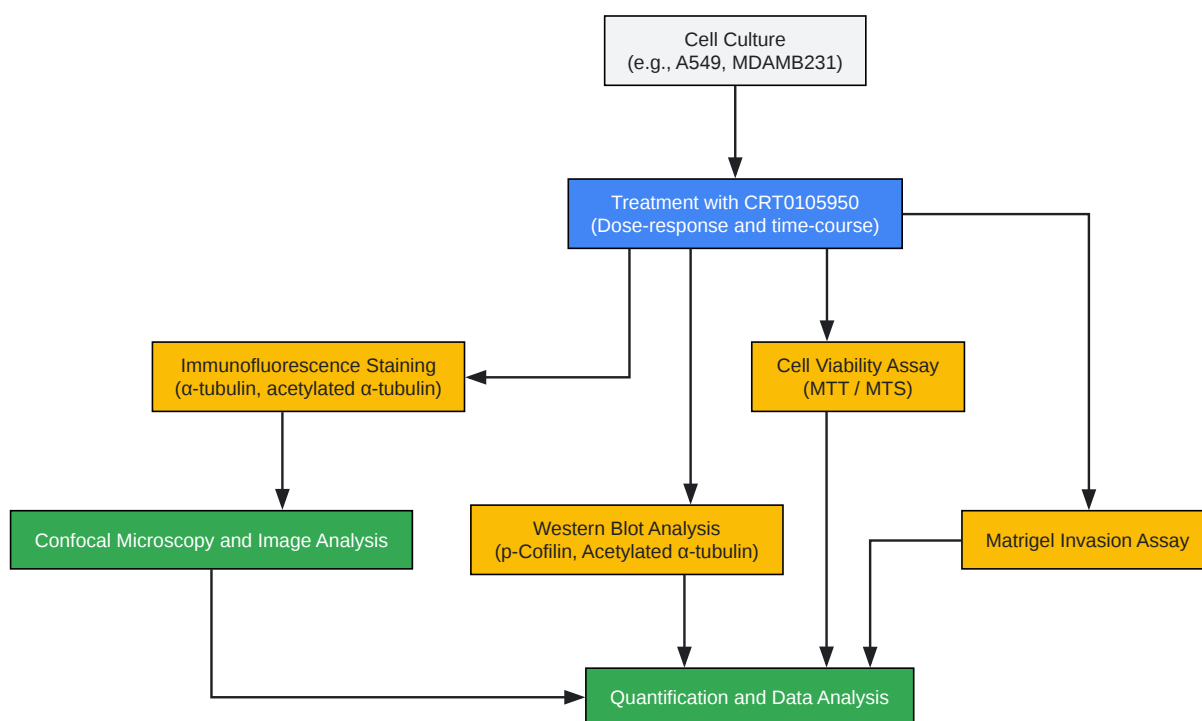
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CRT0105950 signaling pathway.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of **CRT0105950** on microtubule dynamics and associated cellular processes.



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Experimental workflow.

Protocol 1: Immunofluorescence Staining for α -Tubulin and Acetylated α -Tubulin

This protocol is for visualizing the effects of **CRT0105950** on microtubule organization and stability.

Materials:

- Cells (e.g., A549, MDAMB231)
- Glass coverslips
- **CRT0105950** (stock solution in DMSO)
- Complete culture medium
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies:
 - Mouse anti- α -tubulin
 - Rabbit anti-acetylated α -tubulin
- Secondary antibodies:
 - Goat anti-mouse IgG, Alexa Fluor 488
 - Goat anti-rabbit IgG, Alexa Fluor 594
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium

Procedure:

- **Cell Seeding:** Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation. Allow cells to adhere overnight.
- **Treatment:** Treat cells with varying concentrations of **CRT0105950** (e.g., 0.1, 1, 3, 10 μ M) or DMSO as a vehicle control for the desired time (e.g., 24 hours).
- **Fixation:**
 - Aspirate the culture medium and wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:**
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- **Blocking:**
 - Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:**
 - Dilute the primary antibodies (anti- α -tubulin and anti-acetylated α -tubulin) in blocking buffer according to the manufacturer's recommendations.
 - Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- **Secondary Antibody Incubation:**
 - Wash the cells three times with PBS for 5 minutes each.

- Dilute the fluorescently labeled secondary antibodies in blocking buffer.
- Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS for 5 minutes each.
 - Incubate with DAPI solution (1 $\mu\text{g/mL}$ in PBS) for 5 minutes to stain the nuclei.
 - Wash twice with PBS.
 - Mount the coverslips onto glass slides using an anti-fade mounting medium.
- Imaging:
 - Visualize the cells using a confocal or fluorescence microscope.
 - Capture images and quantify fluorescence intensity for acetylated α -tubulin relative to total α -tubulin.

Protocol 2: Western Blot Analysis of Phospho-Cofilin and Acetylated α -Tubulin

This protocol allows for the quantitative assessment of **CRT0105950**'s effect on LIMK substrate phosphorylation and microtubule acetylation.

Materials:

- Cells (e.g., A549, MDAMB231)
- **CRT0105950** (stock solution in DMSO)
- Complete culture medium
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit

- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-cofilin (Ser3)
 - Mouse anti-cofilin
 - Rabbit anti-acetylated α -tubulin
 - Mouse anti- α -tubulin
 - Loading control antibody (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 80-90% confluency.
 - Treat cells with various concentrations of **CRT0105950** (e.g., 0.1, 1, 3, 10 μ M) or DMSO for the desired duration (e.g., 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.

- Lyse cells in RIPA buffer on ice for 30 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize protein concentrations for all samples.
 - Add Laemmli sample buffer to the lysates and boil for 5 minutes.
 - Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.

- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Detect the chemiluminescent signal using a digital imager or X-ray film.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the levels of phospho-cofilin to total cofilin and acetylated α -tubulin to total α -tubulin. Normalize to the loading control for overall protein loading.

Protocol 3: Cell Viability (MTT/MTS) Assay

This assay is used to determine the cytotoxic effects of **CRT0105950** on cell proliferation.

Materials:

- Cells of interest
- 96-well plates
- **CRT0105950** (stock solution in DMSO)
- Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **CRT0105950** in complete culture medium.
 - Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT/MTS Addition and Incubation:
 - For MTT Assay: Add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
 - For MTS Assay: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Absorbance Measurement:
 - For MTT Assay: Carefully remove the medium and add 100 μ L of solubilization solution to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure absorbance at 570 nm.
 - For MTS Assay: Measure the absorbance at 490 nm.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC₅₀ value.

Protocol 4: Matrigel Invasion Assay

This assay assesses the effect of **CRT0105950** on the invasive potential of cancer cells.

Materials:

- Cells (e.g., MDAMB231)
- Matrigel-coated transwell inserts (8 μ m pore size)
- 24-well plates
- **CRT0105950** (stock solution in DMSO)
- Serum-free medium
- Medium containing a chemoattractant (e.g., 10% FBS)
- Cotton swabs
- Methanol or 4% PFA for fixation
- Crystal violet staining solution

Procedure:

- Rehydration of Inserts:
 - Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers of the 24-well plate and incubating for 2 hours at 37°C.
- Cell Preparation and Seeding:
 - During rehydration, harvest and resuspend the cells in serum-free medium.
 - After rehydration, carefully remove the medium from the inserts.
 - Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

- Seed the cells (e.g., 5×10^4 cells) in serum-free medium containing the desired concentration of **CRT0105950** or DMSO into the upper chamber of the inserts.
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Removal of Non-Invasive Cells:
 - Carefully remove the medium from the upper chamber.
 - Use a cotton swab to gently remove the non-invasive cells and Matrigel from the top surface of the membrane.
- Fixation and Staining:
 - Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol or 4% PFA for 10-15 minutes.
 - Stain the fixed cells with crystal violet solution for 15-20 minutes.
 - Wash the inserts with water to remove excess stain and allow them to air dry.
- Quantification:
 - Image the stained cells on the underside of the membrane using a microscope.
 - Count the number of invaded cells in several random fields of view for each insert.
 - Calculate the average number of invaded cells per field and compare the treated groups to the control.

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